REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[F:15])[C:9](O)=[O:10].[BH4-].[Na+].Cl>COCCOCCOC.COC(C)(C)C.O>[F:15][C:14]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[Br:5] |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred at 20° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
WASH
|
Details
|
It was washed once with about 30 ml of saturated sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
The ether phase was then concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CO)C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |